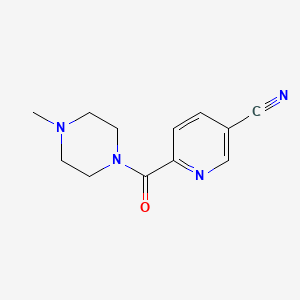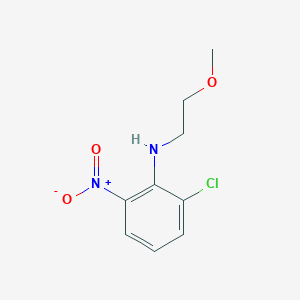![molecular formula C15H21Cl2N3 B1423345 2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride CAS No. 1354952-32-1](/img/structure/B1423345.png)
2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride
Vue d'ensemble
Description
“2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first synthesized by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products . For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Applications De Recherche Scientifique
Potential in Cancer Treatment
- Anaplastic Lymphoma Kinase (ALK) Inhibitors : A study by Teffera et al. (2013) explored a compound related to "2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride" as a potent and selective ALK inhibitor with potential application for cancer treatment. This study highlighted the pharmacokinetics of this compound, including its metabolic pathways and clearance rates in vivo (Teffera et al., 2013).
Neurological Applications
- NMDA Receptor Ligands : Wright et al. (1999) identified a compound structurally similar to "2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride" as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, which could have implications for Parkinson's disease treatment (Wright et al., 1999).
Antimicrobial Activity
- Synthesis and Antibacterial Activity : Anisetti and Reddy (2012) described the synthesis of analogs to "2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride," demonstrating significant biological activity against standard bacterial strains. This highlights its potential in antimicrobial applications (Anisetti & Reddy, 2012).
Ophthalmic Research
- Mydriasis in Imidazoline Derivatives : Raczak-Gutknecht et al. (2017) investigated the role of alpha-2D adrenoceptor subtypes in mydriasis (pupil dilation) evoked by new imidazoline derivatives. This research suggests potential ophthalmic applications (Raczak-Gutknecht et al., 2017).
Psychiatric Applications
- Serotonin 5-HT2 Antagonists : Andersen et al. (1992) synthesized derivatives of 3-(4-fluorophenyl)-1H-indoles, substituted with 4-piperidinyl, showing high 5-HT2 receptor affinity. This may have implications in psychiatric disorders, such as schizophrenia (Andersen et al., 1992).
Mécanisme D'action
Target of Action
Imidazole derivatives are known to have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Piperidine is a common structural motif in many pharmaceuticals and natural products, and it’s often used as a building block in organic synthesis.
Mode of Action
The mode of action of imidazole and piperidine derivatives can vary widely depending on the specific compound and its functional groups. For example, some imidazole derivatives work by inhibiting the growth of bacteria, while others may act on the central nervous system .
Biochemical Pathways
Again, the specific pathways affected would depend on the specific compound and its targets. For instance, some imidazole derivatives might interfere with the synthesis of bacterial cell walls, while others might inhibit enzymes involved in inflammation .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties . The pharmacokinetics of piperidine derivatives would also depend on their specific chemical structures.
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For example, an antibacterial imidazole derivative might result in the death of bacterial cells, while an anti-inflammatory derivative might reduce swelling and pain .
Propriétés
IUPAC Name |
2-[5-(4-methylphenyl)-1H-imidazol-2-yl]piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3.2ClH/c1-11-5-7-12(8-6-11)14-10-17-15(18-14)13-4-2-3-9-16-13;;/h5-8,10,13,16H,2-4,9H2,1H3,(H,17,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAATGJTTUTWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)C3CCCCN3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(2,2-Difluoroethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1423264.png)
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid](/img/structure/B1423266.png)





![3-Phenethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1423275.png)

![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B1423277.png)

![3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid](/img/structure/B1423282.png)
